1-cinnamoylazepane
Description
Historical Context of Azepane-Containing Scaffolds in Academic Research
The azepane ring, a seven-membered nitrogen-containing heterocycle, has long captured the attention of medicinal chemists. Its structural flexibility and ability to present substituents in diverse three-dimensional arrangements make it a valuable scaffold in drug discovery. lifechemicals.com Historically, research into azepane-containing compounds has been driven by their presence in a variety of naturally occurring bioactive molecules and their successful incorporation into synthetic drugs. lifechemicals.comnih.gov
Natural products containing the azepane ring, such as (-)-balanol, have demonstrated potent biological activities, including the inhibition of protein kinase C. lifechemicals.com This has spurred the development of synthetic analogues with potential antitumor properties. lifechemicals.com In the realm of synthetic pharmaceuticals, the azepane substructure is found in approved drugs like Tolazamide, an oral hypoglycemic agent, and Azelastine, a potent histamine (B1213489) antagonist. lifechemicals.com The conformational diversity of the azepane ring is often a key determinant of its biological activity, making the stereoselective synthesis of substituted azepanes a significant area of focus in organic synthesis. lifechemicals.comchemistryviews.org The development of novel synthetic methodologies, such as those employing diazocarbonyl chemistry, has further expanded the accessibility and diversity of functionalized azepane scaffolds for drug discovery programs. nih.gov
Significance of Cinnamoyl Moieties in Chemical Biology and Medicinal Chemistry Research
The cinnamoyl moiety, derived from cinnamic acid, is a privileged scaffold in medicinal chemistry, widely recognized for its diverse biological activities. nih.gov Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and are known for their low toxicity and broad spectrum of pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.net
The versatility of the cinnamoyl group has led to its incorporation into a wide array of therapeutic agents. For instance, it is a key component of drugs like Ozagrel, a thromboxane (B8750289) A2 synthase inhibitor, and Tranilast, an antiallergic agent. nih.gov The cinnamoyl moiety's ability to act as a pharmacophore has been exploited in the design of hybrid molecules, where it is combined with other bioactive fragments to create multi-target agents for complex diseases. nih.gov Researchers have extensively studied the structure-activity relationships of cinnamoyl-based compounds, exploring how modifications to the aromatic ring and the acrylic acid side chain influence their biological effects. researchgate.netacs.org The biosynthesis of cinnamoyl-containing natural products is also an area of active investigation, with recent studies elucidating the enzymatic pathways responsible for the formation of the characteristic benzene (B151609) ring. acs.orgnih.gov
Current Research Landscape and Academic Trajectories for 1-cinnamoylazepane
The current research landscape for this compound itself is relatively sparse, with the compound primarily appearing in chemical databases and as a research chemical. ontosight.ai However, the broader academic trends in medicinal chemistry and drug discovery provide a clear trajectory for its potential investigation. The growing emphasis on interdisciplinary collaboration and the use of computational tools for drug design are highly relevant. bostonresearch.orgresearchgate.net
The exploration of novel chemical space is a significant trend, with researchers actively seeking unprecedented molecular scaffolds for drug discovery. unibe.ch The combination of the flexible azepane ring with the biologically active cinnamoyl moiety in this compound presents a unique scaffold that warrants further investigation. Current academic research often focuses on the synthesis of compound libraries based on a central scaffold, followed by high-throughput screening to identify lead compounds for various therapeutic targets. Given the known activities of both its constituent parts, this compound and its derivatives could be promising candidates for screening in areas such as oncology, neuroscience, and infectious diseases. ontosight.ai
Identification of Research Gaps and Emerging Avenues for this compound Investigation
The primary research gap concerning this compound is the lack of specific biological activity data. While the potential for pharmacological activity is inferred from its structure, comprehensive studies to validate this are absent. ontosight.ai
Emerging avenues for investigation include:
Synthesis and Derivatization: A key area for future research is the development of efficient synthetic routes to this compound and a library of its analogues. This would involve modifying both the azepane ring and the cinnamoyl moiety to explore structure-activity relationships.
Biological Screening: A comprehensive biological evaluation of this compound is crucial. This should involve screening against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify potential therapeutic applications. The known activities of cinnamoyl derivatives suggest that initial screening could focus on antimicrobial and anticancer assays. nih.govresearchgate.netnih.gov
Computational Modeling: In silico studies, such as molecular docking, can help predict potential biological targets for this compound and guide the design of more potent derivatives. This approach aligns with the current trend of using artificial intelligence and computational methods in drug discovery. bostonresearch.org
Mechanistic Studies: Should biological activity be identified, subsequent research should focus on elucidating the mechanism of action. This could involve identifying the specific molecular target and understanding how the compound interacts with it. nih.gov
Detailed Research Findings
While specific research findings on this compound are limited, we can compile data based on its constituent parts to inform future studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H19NO | |
| Molecular Weight | 229.32 g/mol | |
| Alternate Name | (E)-1-(azepan-1-yl)-3-phenylprop-2-en-1-one | ontosight.ai |
Table 2: Reported Biological Activities of Related Scaffolds
| Scaffold | Example Compound(s) | Reported Biological Activity | Source(s) |
|---|---|---|---|
| Azepane | Tolazamide, Azelastine, (-)-balanol | Antidiabetic, Antihistamine, Protein Kinase C inhibitor | lifechemicals.com |
| Cinnamoyl | Cinnamic acid derivatives, Caffeic acid phenethyl ester (CAPE) | Antimicrobial, Antioxidant, Anti-inflammatory, Anticancer, Antiviral | nih.govresearchgate.netacs.orgnih.gov |
| Bicyclic Azepane | N-benzylated bicyclic azepane | Inhibitor of monoamine transporters (NET and DAT), σ-1R inhibitor | unibe.ch |
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(16-12-6-1-2-7-13-16)11-10-14-8-4-3-5-9-14/h3-5,8-11H,1-2,6-7,12-13H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZDUEFIOHTVLZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195882 | |
| Record name | (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27845-73-4 | |
| Record name | (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27845-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Cinnamoylazepane
Retrosynthetic Analysis of the 1-cinnamoylazepane Framework
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. analis.com.mylkouniv.ac.in For this compound, the most logical disconnection occurs at the amide C-N bond. This bond is a key feature of the molecule, and breaking it corresponds to the reverse of a reliable amide formation reaction. lkouniv.ac.in
This disconnection reveals two primary synthons: an azepane-derived nucleophilic synthon and a cinnamoyl-derived electrophilic acyl synthon. The corresponding real-world reagents, or synthetic equivalents, for these synthons are azepane (also known as hexamethyleneimine) and a reactive derivative of cinnamic acid, respectively. youtube.com The most common synthetic equivalents for the cinnamoyl portion are cinnamoyl chloride or cinnamic acid itself, which would require an activating agent for the subsequent amidation reaction. lkouniv.ac.inox.ac.uk This straightforward retrosynthetic pathway forms the basis for the most common synthetic routes to this compound.
Development and Optimization of Synthetic Routes to this compound
The formation of the amide bond in this compound is typically achieved through the N-acylation of the azepane ring. This transformation has been optimized through various methods, including classical amidation, stereoselective approaches, and high-throughput solid-phase techniques.
The most direct synthesis of this compound involves the reaction of azepane with an activated cinnamic acid derivative. A widely used and efficient method is the Schotten-Baumann reaction, which employs cinnamoyl chloride as the acylating agent in the presence of a base. The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine, serves to neutralize the hydrochloric acid byproduct. arkat-usa.org The reaction conditions, such as solvent, temperature, and choice of base, can be optimized to maximize yield and purity. arkat-usa.org
Alternatively, cinnamic acid can be coupled directly with azepane using a variety of coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Commonly used systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which act as catalysts and suppress side reactions. analis.com.myresearchgate.netnih.gov While effective, these methods generate stoichiometric byproducts that must be removed during purification. researchgate.netucl.ac.uk
Below is a table summarizing typical reaction conditions for the N-acylation of cyclic amines, which are applicable to the synthesis of this compound.
| Acylating Agent | Amine | Coupling System/Base | Solvent | Temperature | Yield (%) | Ref. |
| Benzoyl Chloride | 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Triethylamine (Et3N) | Toluene | 110°C | 89 | arkat-usa.org |
| Cinnamic Acid | p-Anisidine | EDC·HCl | Anhydrous THF | 60°C | 93.1 | analis.com.my |
| Thiazole Carboxylic Acid | Aniline Derivative | EDC / DMAP / HOBt (cat.) | Acetonitrile (B52724) | 23°C | 80 | nih.gov |
| 2-Pyridine Carboxaldehyde | Azepane Derivative | N-Heterocyclic Carbene / Cs2CO3 | DMSO | 80°C | High | nih.gov |
The synthesis of specific stereoisomers of this compound analogs requires a stereoselective approach. Since the parent molecule is achiral, chirality must be introduced either in the azepane ring or on the cinnamoyl backbone. The most common strategy involves the use of an enantiomerically pure starting material, a concept known as substrate control. uwindsor.ca For instance, starting with a chiral, enantiopure azepane derivative, subsequent acylation with cinnamoyl chloride would yield the corresponding chiral this compound analog. researchgate.net
Another powerful method is the use of chiral auxiliaries. In this approach, an achiral molecule is temporarily bonded to a chiral group (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the new chiral center is created, the auxiliary is removed. uwindsor.ca Furthermore, enzymatic reactions offer a highly stereoselective route. Enzymes like imine reductases (IREDs) or transaminases can be used to produce chiral azepanes, which can then be acylated. nih.gov For example, a prochiral precursor could be converted into a chiral azepane with high enantiomeric excess, which then serves as the substrate for cinnamoylation. nih.gov Stereospecific cross-coupling reactions, such as the palladium-catalyzed acylation of enantioenriched α-stannylated amines, provide a state-of-the-art method for creating N-acyl heterocycles with high stereofidelity. nih.gov
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large collections, or libraries, of related compounds for screening purposes. nih.gov This methodology can be adapted for the preparation of a library of this compound analogs. In a typical solid-phase approach, a suitable starting material is covalently attached to an insoluble polymer support (resin). rsc.org
For a this compound library, one could start with a resin-bound building block, for example, an amino acid or a functionalized azepane. A series of chemical transformations, including the key acylation step with cinnamoyl chloride or various substituted cinnamoyl chlorides, would be carried out on the solid support. nih.gov Each reaction step is typically driven to completion using an excess of the soluble reagent, and purification is simplified to washing the resin to remove unreacted reagents and byproducts. nih.govrsc.org After the synthesis is complete, the final products are cleaved from the resin. This approach avoids the need for traditional purification after each step, making it highly efficient for combinatorial chemistry. nih.govspringernature.com
Exploration of Novel Catalytic Methods in this compound Synthesis
While classical methods for amide bond formation are robust, they often require stoichiometric activating agents, leading to poor atom economy and significant waste. researchgate.netucl.ac.uk Modern research has focused on developing catalytic methods for amidation that are more efficient and sustainable.
Boron-based catalysts , such as boric acid and its derivatives, have been shown to effectively catalyze the direct amidation of carboxylic acids and amines, often under milder conditions than traditional thermal condensation. u-tokyo.ac.jp These catalysts activate the carboxylic acid for aminolysis. u-tokyo.ac.jp
Palladium-catalyzed cross-coupling reactions represent another advanced strategy. For instance, methods have been developed for the N-acylation of tertiary amines by carboxylic acids, proceeding through the selective cleavage of a C-N bond. organic-chemistry.org Similarly, palladium catalysts are central to stereospecific acylation reactions. nih.govacs.org
N-Heterocyclic Carbenes (NHCs) have emerged as versatile organocatalysts for a variety of transformations, including amide bond formation. NHCs can catalyze the coupling of aldehydes with amides, and research has demonstrated the efficient α-acylation of cyclic amides, including derivatives of azepane. nih.gov
Photoredox catalysis utilizes visible light to drive chemical reactions. nih.gov This green chemistry approach has been applied to the amidation of cinnamic acid, using light to generate reactive intermediates under mild conditions, thus avoiding harsh reagents. beilstein-journals.org
Green Chemistry Principles Applied to this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk Several of these principles can be applied to the synthesis of this compound.
Atom Economy and Waste Prevention : The ideal synthesis maximizes the incorporation of all materials used in the process into the final product. Catalytic direct amidation of cinnamic acid with azepane, which theoretically produces only water as a byproduct, is far superior to methods using stoichiometric coupling reagents that generate significant waste. ucl.ac.ukrsc.org A notable example is a three-component reaction involving an aldehyde, an amine, and Meldrum's acid to produce cinnamamides without any coupling reagents or catalysts, generating only CO2 and acetone (B3395972) as byproducts. rsc.org
Use of Safer Solvents and Reagents : Research has focused on replacing hazardous solvents with more benign alternatives. For example, performing the amidation in water, if possible, significantly improves the environmental profile of the synthesis. nih.gov Avoiding toxic and explosive reagents, such as certain additives used in coupling reactions, is also a key consideration. ucl.ac.uk
Energy Efficiency : Catalytic reactions often proceed under milder conditions (lower temperatures and pressures) than stoichiometric or thermal processes, thus reducing energy consumption. ucl.ac.uk Photocatalysis, which uses light as an energy source, is an excellent example of an energy-efficient approach. beilstein-journals.org
Catalysis : As detailed in the previous section, the use of catalytic reagents is superior to stoichiometric ones. Catalysts are used in small amounts and can, in principle, be recycled and reused, minimizing waste. u-tokyo.ac.jporganic-chemistry.org Biocatalysis, using enzymes, represents a particularly green option, as reactions are performed in water under mild conditions with high selectivity. researchgate.net
Structure Activity Relationship Sar and Structural Modification Studies of 1 Cinnamoylazepane
Rational Design and Synthesis of 1-cinnamoylazepane Derivatives for SAR Exploration
This section would typically detail the strategic design and chemical synthesis of various analogs of this compound. The goal would be to systematically probe how different structural modifications impact the compound's biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
This section would describe the development of mathematical models that correlate the structural properties of the synthesized this compound derivatives with their biological activities. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to derive a predictive equation. A typical QSAR study would present the derived model, its statistical significance, and its predictive power on a test set of compounds.
Pharmacophore Elucidation from this compound and its Analogs
Based on the structures of the most active this compound derivatives, this section would detail the generation of a pharmacophore model. This model would highlight the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. The process of developing and validating this model would be described, and the final pharmacophore would be presented visually.
Conformational Analysis of this compound and its Derivatives
This final section would investigate the three-dimensional shapes (conformations) that this compound and its active analogs can adopt. This would likely involve a combination of computational modeling (e.g., molecular mechanics and quantum mechanics calculations) and experimental techniques (e.g., NMR spectroscopy). The aim would be to identify the low-energy conformations and, ideally, the specific conformation that is responsible for the compound's biological activity (the bioactive conformation).
Mechanistic Investigations and Biological Target Identification for 1 Cinnamoylazepane
Enzyme Inhibition and Activation Studies of 1-cinnamoylazepane
Enzyme inhibition and activation studies are crucial for elucidating the mechanism of action of a bioactive compound. fiveable.me These studies help to identify specific enzymes that the compound interacts with and to characterize the nature of this interaction. nih.gov
Kinetic characterization would involve determining key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) in the presence and absence of this compound. americanpeptidesociety.org This analysis helps to understand how the compound affects the enzyme's affinity for its substrate and its catalytic efficiency. Different types of inhibition (competitive, non-competitive, uncompetitive) can be distinguished by analyzing changes in these kinetic parameters, often visualized using Lineweaver-Burk or Dixon plots. fiveable.meamericanpeptidesociety.org
Data Table: Kinetic Parameters of Enzyme X Inhibition by this compound This table is a template and requires specific experimental data for completion.
| Inhibitor Concentration | Apparent K_m | Apparent V_max | Inhibition Type |
| Control (0 µM) | Data unavailable | Data unavailable | N/A |
| X µM this compound | Data unavailable | Data unavailable | Data unavailable |
| Y µM this compound | Data unavailable | Data unavailable | Data unavailable |
Determining whether inhibition is reversible or irreversible is a critical step. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for instance, by dialysis, restoring enzyme activity. Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. savemyexams.com Time-dependent inhibition assays are commonly used to distinguish between these mechanisms. fiveable.me
Data Table: Assessment of Reversibility of Enzyme X Inhibition by this compound This table is a template and requires specific experimental data for completion.
| Treatment | Enzyme Activity (% of Control) | Conclusion |
| Pre-incubation with this compound | Data unavailable | Data unavailable |
| Pre-incubation followed by dialysis | Data unavailable | Data unavailable |
Receptor Binding Profiling and Ligand-Receptor Interactions of this compound
Receptor binding profiling is essential to identify the molecular targets of a compound within the body, such as G protein-coupled receptors (GPCRs), ion channels, or transporters. nih.gov This helps to predict the pharmacological effects of the compound.
Radioligand binding assays are the gold standard for quantifying the affinity (K_i or K_d) of a compound for a specific receptor. uah.es Competition binding assays, where this compound would compete with a known radiolabeled ligand, would determine its inhibitory constant (K_i) and its selectivity for a panel of different receptors. umich.edu Saturation binding experiments could determine receptor density (B_max) and the dissociation constant (K_d). nih.gov
Data Table: Receptor Binding Affinity (K_i) of this compound for Various Receptors This table is a template and requires specific experimental data for completion.
| Receptor Target | K_i (nM) | Radioligand Used | Tissue/Cell Source |
| Receptor A | Data unavailable | Data unavailable | Data unavailable |
| Receptor B | Data unavailable | Data unavailable | Data unavailable |
| Receptor C | Data unavailable | Data unavailable | Data unavailable |
While binding assays measure affinity, functional assays are necessary to determine the compound's efficacy (its ability to produce a biological response) and potency (the concentration required to produce an effect, often measured as EC_50 or IC_50). nih.gov These assays would reveal whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor by measuring downstream events like second messenger production or changes in membrane potential.
Data Table: Functional Potency (EC_50/IC_50) of this compound at Target Receptors This table is a template and requires specific experimental data for completion.
| Receptor Target | Functional Assay Type | Potency (EC_50/IC_50 in µM) | Efficacy (% of control agonist) |
| Receptor A | e.g., cAMP accumulation | Data unavailable | Data unavailable |
| Receptor B | e.g., Calcium flux | Data unavailable | Data unavailable |
Modulation of Intracellular Signaling Pathways by this compound
Bioactive compounds exert their effects by modulating intracellular signaling pathways. Identifying which pathways are affected by this compound is key to understanding its cellular mechanism of action. This often involves techniques like Western blotting, reporter gene assays, or phosphoproteomics to measure changes in the activation state of key signaling proteins. While studies on related compounds like cinnamaldehyde (B126680) have shown effects on pathways such as PI3K/Akt and MAPK, specific data for this compound is needed. nih.govmdpi.com
Key signaling pathways that could be investigated include:
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival. savemyexams.com
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
NF-κB Pathway: A critical pathway in inflammatory responses.
JAK-STAT Pathway: Important for cytokine signaling and immune responses.
Data Table: Effect of this compound on Key Signaling Proteins This table is a template and requires specific experimental data for completion.
| Signaling Pathway | Key Protein (Phosphorylated form) | Change in Activation (Fold Change vs. Control) | Cell Type |
| MAPK/ERK | p-ERK | Data unavailable | Data unavailable |
| PI3K/Akt | p-Akt | Data unavailable | Data unavailable |
| NF-κB | p-p65 | Data unavailable | Data unavailable |
Lack of Publicly Available Research Data for this compound Precludes Detailed Mechanistic Analysis
A thorough investigation into the scientific literature reveals a significant absence of specific research data concerning the chemical compound this compound. Despite extensive searches for its synthesis, biological activity, and mechanistic studies, no publications were identified that specifically detail its cellular uptake, subcellular localization, or its molecular targets through proteomic and genomic approaches.
The user-requested article, intended to focus solely on "," cannot be generated due to the lack of foundational scientific evidence. The specific sections and subsections outlined, namely:
Proteomic and Genomic Approaches for Target Deconvolution of this compound
require detailed experimental findings that are not present in the current body of scientific literature.
While general methodologies for investigating cellular uptake, such as the use of fluorescently labeled compounds and microscopy, and for target deconvolution, including chemical proteomics and CRISPR-based screening, are well-established, their specific application to this compound has not been documented. Similarly, although research exists on various other cinnamoyl derivatives, extrapolating findings from these related but distinct molecules to this compound would be scientifically unsound and would violate the strict focus of the requested article.
Without primary research data, any attempt to create the specified content would rely on speculation rather than factual reporting, thereby failing to meet the required standards of scientific accuracy and professionalism. Therefore, until specific studies on this compound are conducted and published, a detailed and informative article on its mechanistic investigations and biological target identification remains unfeasible.
Computational Chemistry and Molecular Modeling of 1 Cinnamoylazepane
Quantum Chemical Calculations on the Electronic Structure of 1-cinnamoylazepane
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic distribution and properties of a molecule. arxiv.org These calculations are fundamental to predicting molecular reactivity and spectroscopic behavior.
HOMO-LUMO Analysis and Reactivity Descriptors for this compound
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap suggests higher reactivity. aimspress.com
Several global reactivity descriptors can be derived from HOMO and LUMO energies, providing a quantitative measure of a molecule's reactivity. dergipark.org.trresearchgate.net These descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. mdpi.com Harder molecules are generally less reactive. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons from an equilibrium system. dergipark.org.tr
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η. A higher electrophilicity index indicates a better electrophile. dergipark.org.tr
Table 1: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.2 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Electronegativity | χ | (I + A) / 2 | 3.85 |
| Chemical Hardness | η | (I - A) / 2 | 2.65 |
| Chemical Softness | S | 1 / η | 0.38 |
| Chemical Potential | μ | -(I + A) / 2 | -3.85 |
| Electrophilicity Index | ω | μ2 / 2η | 2.79 |
Note: These values are for illustrative purposes and are not derived from actual calculations on this compound.
Conformer Generation and Energy Landscape Mapping of this compound
Molecules with rotatable bonds, such as this compound, can exist in multiple three-dimensional arrangements called conformers. schrodinger.com Conformer generation is the process of finding these various low-energy structures. schrodinger.comnih.gov This process is crucial for understanding a molecule's flexibility and how it might interact with its environment. schrodinger.com
The energy landscape provides a map of the potential energy of a molecule as a function of its geometry. biorxiv.orgnih.gov By mapping this landscape, researchers can identify the most stable conformers (local minima) and the energy barriers between them (transition states). biorxiv.org This information is vital for understanding the dynamic behavior of the molecule. chemrxiv.org
Molecular Docking Simulations of this compound with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jscimedcentral.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. jscimedcentral.comnih.gov
Prediction of Binding Poses and Interaction Networks for this compound
Molecular docking simulations can predict the most likely binding poses of this compound within the active site of a target protein. jscimedcentral.com These simulations generate multiple possible conformations and orientations of the ligand, which are then scored based on their predicted binding affinity. jscimedcentral.com The resulting poses reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. plos.org This network of interactions is crucial for understanding the basis of molecular recognition. nih.gov
While specific docking studies for this compound are not available in the provided search results, a hypothetical table summarizing potential interactions with a generic protein active site is shown below.
Table 2: Hypothetical Binding Interactions of this compound
| Interaction Type | Ligand Group | Protein Residue |
| Hydrogen Bond | Carbonyl oxygen | Serine, Threonine |
| Hydrophobic | Phenyl ring, Azepane ring | Leucine, Isoleucine, Valine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Free Energy Perturbation and MM/GBSA Calculations for this compound Binding
More advanced computational methods can be used to calculate the binding free energy of a ligand to a protein with greater accuracy than simple docking scores.
Free Energy Perturbation (FEP) is a rigorous method based on statistical mechanics for calculating free energy differences between two states. wikipedia.org In the context of ligand binding, FEP can be used to calculate the relative binding free energy of two similar ligands to the same protein. temple.eduqsimulate.com This is achieved by computationally "mutating" one ligand into the other in both the bound and unbound states. wikipedia.org
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is another popular method for estimating the free energy of binding. nih.gov It combines molecular mechanics energy calculations with a continuum solvation model to approximate the binding free energy. nih.govdiva-portal.org The MM/GBSA method calculates the free energy of the complex, the protein, and the ligand separately, and the binding free energy is the difference between these values. schrodinger.com
Table 3: Comparison of FEP and MM/GBSA Methods
| Feature | Free Energy Perturbation (FEP) | Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) |
| Principle | Based on statistical mechanics and alchemical transformations. wikipedia.org | Combines molecular mechanics with continuum solvation models. nih.gov |
| Accuracy | Generally considered more accurate for relative binding affinities. cresset-group.com | Less computationally expensive, often used for ranking compounds. nih.gov |
| Computational Cost | High | Moderate |
| Application | Calculating relative binding free energies of congeneric series. temple.edu | Estimating absolute and relative binding free energies. lu.se |
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. mdpi.comresearchgate.net For a ligand-protein complex, an MD simulation can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the detailed dynamics of their interactions. researchgate.netfrontiersin.orgmdpi.com By analyzing the trajectory of an MD simulation, researchers can gain insights into how the complex behaves in a more realistic, solvated environment. researchgate.net
Conformational Stability and Dynamics of Protein-Ligand Systems Involving this compound
The interaction of a ligand like this compound with a protein target is a dynamic process governed by the conformational stability of the resulting complex. nih.gov Molecular dynamics (MD) simulations are a key computational technique used to study these dynamics. mdpi.comscifiniti.com By simulating the movements of atoms over time, MD can reveal how the protein and ligand adapt to each other upon binding, the stability of this interaction, and the key residues involved. mdpi.commdpi.com
Key Research Findings:
While direct research on this compound is limited, studies on other protein-ligand systems provide a framework for understanding potential interactions. For instance, MD simulations on various inhibitors have shown that stable binding is often characterized by minimal fluctuations in the root-mean-square deviation (RMSD) of the complex over the simulation period. mdpi.commdpi.com For a hypothetical complex of this compound with a target protein, MD simulations could elucidate:
Binding Pose Stability: Analysis of the ligand's RMSD within the binding pocket would indicate the stability of its binding mode. nih.gov
Protein Conformational Changes: The simulation would show if the protein undergoes conformational changes to accommodate the ligand, which is a common feature of induced fit. nih.gov
Key Intermolecular Interactions: Identification of persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
A hypothetical stability analysis of a this compound-protein complex could yield data such as that presented in the interactive table below, which is based on general findings in the field.
| Complex | Average RMSD (Å) | Key Interacting Residues (Hypothetical) | Number of Hydrogen Bonds (Hypothetical) |
| Protein-1-cinnamoylazepane | 1.8 | Tyr122, Phe256, Leu301 | 2-3 |
| Apo-Protein | 2.5 | - | - |
This table is illustrative and not based on experimental data for this compound.
Water-Mediated Interactions and Solvent Effects in this compound Binding
Detailed Research Findings:
Computational methods, particularly MD simulations, can explicitly model the behavior of water molecules and quantify their contribution to binding. Analysis of water-mediated interactions in other systems has revealed that:
Bridging Water Molecules: Conserved water molecules in a binding pocket can form stable hydrogen bond networks with both the ligand and protein, enhancing binding affinity. mdpi.comgla.ac.uk
Displacement of Water: The entropic gain from releasing "unhappy" (highly ordered) water molecules from the binding site to the bulk solvent can significantly contribute to the free energy of binding. gla.ac.uk
For this compound, computational analysis could identify specific water molecules that mediate its interaction with a target protein. A hypothetical scenario is presented in the table below.
| Interaction Type | Potential Residues Involved (Hypothetical) | Contribution to Stability (Hypothetical) |
| Water-bridged H-bond | Asp98, Ser145 | High |
| Displacement of ordered water | Hydrophobic pocket | High (Entropically favorable) |
This table is illustrative and not based on experimental data for this compound.
De Novo Drug Design and Scaffold Hopping Strategies Inspired by this compound
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic framework or a known active site. nih.govmdpi.comfrontiersin.org Scaffold hopping is a related strategy that aims to identify new molecular cores (scaffolds) that retain the key pharmacophoric features of a known active molecule but possess different and potentially improved properties, such as enhanced potency, better selectivity, or improved metabolic stability. nih.govnih.govrsc.org
Detailed Research Findings:
While there is no specific evidence of this compound being used as a starting point for such strategies in the available literature, its chemical structure could serve as a valuable template. The cinnamoyl group and the azepane ring offer distinct features that could be modified or replaced.
De Novo Design:
Starting with the this compound scaffold, de novo design algorithms could explore a vast chemical space to generate novel analogs. mdpi.com These algorithms can build new molecules atom-by-atom or by combining molecular fragments, guided by a scoring function that evaluates their predicted affinity for a specific target and other druglike properties. upol.cz
Scaffold Hopping:
Scaffold hopping from this compound could involve replacing the azepane ring with other cyclic systems (e.g., piperidine, morpholine) or modifying the cinnamoyl moiety to explore different interaction patterns with a target. nih.govchemrxiv.org This can lead to the discovery of new intellectual property and compounds with superior pharmacological profiles. rsc.org Recent advances have even combined enzymatic transformations with chemical synthesis to achieve novel scaffold hops. rice.edu
A hypothetical scaffold hopping exploration starting from this compound could generate a variety of new chemical entities, as illustrated below.
| Original Scaffold | Hopped Scaffold (Hypothetical) | Potential Advantage |
| Azepane | Piperidine | Increased rigidity, potentially improved selectivity |
| Azepane | Pyrrolidine | Smaller size, may access different sub-pockets |
| Cinnamoyl | Phenylacetyl | Altered electronics and steric profile |
This table is illustrative and not based on experimental data for this compound.
Advanced Analytical and Biophysical Techniques in 1 Cinnamoylazepane Research
Spectroscopic Characterization for Ligand-Target Interaction Studies of 1-cinnamoylazepane
Spectroscopic methods are pivotal for understanding the non-covalent interactions between a small molecule like this compound and its biological targets. These techniques can provide valuable information on binding events, conformational changes, and the specific molecular determinants of these interactions.
NMR Spectroscopy (e.g., STD-NMR, Ligand-Observed NMR) for this compound Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, offering insights at an atomic level. springernature.com Ligand-observed NMR techniques are particularly well-suited for screening and characterizing the binding of small molecules like this compound, especially for weak to medium affinity interactions. researchgate.netnih.gov
Saturation Transfer Difference (STD) NMR, for instance, can identify which protons of this compound are in close proximity to its macromolecular target. denovobiolabs.com This is achieved by selectively saturating the protein's proton signals and observing the transfer of this saturation to the bound ligand. The resulting STD spectrum would exclusively show signals from the binding this compound, and the intensity of these signals would correlate with the proximity of each proton to the protein surface, thereby mapping the binding epitope. conceptlifesciences.com
Although specific STD-NMR data for this compound is not currently available, a hypothetical dataset could look like the following, illustrating how binding epitopes are determined.
| Proton of this compound | Relative STD Intensity (%) | Interpretation |
| Cinnamoyl - Aromatic H | 100 | Strong interaction with the target |
| Cinnamoyl - Olefinic H | 85 | In close proximity to the target surface |
| Azepane Ring - Hα to Carbonyl | 60 | Moderate interaction with the target |
| Azepane Ring - Other H | 20 | Weaker or no direct contact with the target |
Mass Spectrometry-Based Approaches for Target Identification and Mechanistic Elucidation of this compound
Mass spectrometry (MS) offers high sensitivity and is instrumental in identifying the protein targets of small molecules and elucidating their mechanism of action. Affinity-based MS approaches, where this compound could be immobilized on a solid support to "pull down" its binding partners from a cell lysate, would be a direct method for target identification. Subsequent analysis of the captured proteins by MS would reveal the identity of these targets.
Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) could provide insights into conformational changes in a target protein upon binding of this compound. By comparing the rate of deuterium (B1214612) uptake in the presence and absence of the compound, regions of the protein that become more or less solvent-accessible upon binding can be identified, thus mapping the interaction site.
Circular Dichroism Spectroscopy for Chiral this compound Analogs and Protein Conformation
Circular Dichroism (CD) spectroscopy is a valuable technique for studying changes in the secondary and tertiary structure of proteins upon ligand binding. nih.govmdpi.com If this compound binding were to induce conformational changes in its target protein, these would be detectable as changes in the protein's CD spectrum. nih.gov
Moreover, if chiral analogs of this compound were synthesized, CD spectroscopy could be used to characterize their stereochemistry. sprpages.nlresearchgate.net This is particularly important as different enantiomers of a chiral molecule often exhibit distinct biological activities.
X-ray Crystallography and Cryo-EM of Macromolecular Complexes with this compound
To date, no crystal or cryo-electron microscopy (cryo-EM) structures of this compound in complex with a macromolecule have been deposited in the Protein Data Bank. These techniques, however, are the gold standard for providing high-resolution three-dimensional structures of protein-ligand complexes. unife.itnih.govpdbj.org
X-ray crystallography would require the co-crystallization of this compound with its purified target protein. pdbj.orgnih.gov A successful crystal structure would reveal the precise binding mode of this compound in the active or allosteric site of its target, showing all the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts. gcms.cznih.gov
Cryo-EM has emerged as a powerful alternative, particularly for large and flexible protein complexes that are difficult to crystallize. biorxiv.orgcaymanchem.comnih.gov A high-resolution cryo-EM structure would similarly provide a detailed view of the binding interface between this compound and its target. drugdiscoverytrends.com
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of this compound Binding
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between this compound and its target. nih.govpegsummit.com A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. pdbj.orgnih.govnih.gov This information is crucial for understanding the driving forces behind the binding event. nih.gov
A hypothetical ITC experiment for the binding of this compound to a target protein might yield the following thermodynamic parameters:
| Thermodynamic Parameter | Value | Interpretation |
| Binding Affinity (KD) | 5 µM | Moderate affinity |
| Stoichiometry (n) | 1.1 | 1:1 binding ratio |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Enthalpically driven, favorable hydrogen bonding/van der Waals interactions |
| Entropy Change (TΔS) | -2.1 kcal/mol | Unfavorable entropy, possibly due to conformational restriction upon binding |
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis of this compound
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. denovobiolabs.comnih.gov It provides quantitative information about the kinetics of binding, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the binding affinity (K_D) can also be calculated.
In a typical SPR experiment to study this compound, its target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The binding and dissociation would be monitored as changes in the refractive index. mdpi.com This technique is particularly valuable for its high sensitivity and ability to measure a wide range of binding affinities and kinetics. nih.gov
A hypothetical SPR analysis for this compound could yield the following kinetic data:
| Kinetic Parameter | Value |
| Association Rate (k_on) | 2 x 104 M-1s-1 |
| Dissociation Rate (k_off) | 1 x 10-1 s-1 |
| Equilibrium Dissociation Constant (KD) | 5 µM |
Advanced Chromatographic and Electrophoretic Methods for Purity and Isomer Separation of this compound
The rigorous assessment of purity and the separation of potential isomers are critical aspects of the research and development of this compound. Advanced chromatographic and electrophoretic techniques provide the necessary resolution and sensitivity for these demanding analytical challenges. These methods are indispensable for quality control, ensuring the integrity of research data, and for the isolation of specific isomers for further investigation.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity analysis of this compound. Reversed-phase HPLC, utilizing C18 columns, is frequently employed for the separation of nonpolar to moderately polar compounds. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A typical mobile phase for the analysis of cinnamoyl amides might consist of a gradient mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid to improve peak shape.
For the separation of potential stereoisomers of this compound, chiral HPLC is the method of choice. Given the amide linkage and the potential for chirality, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, have proven effective for resolving enantiomers of similar compounds. The selection of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase conditions, is crucial for achieving optimal enantioseparation.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities. The compound's volatility allows for its analysis by GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the molecule, aiding in its unambiguous identification.
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of this compound. This technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte buffer. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, enabling the separation of neutral analytes. Chiral separations can also be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the buffer.
The following tables present hypothetical data based on typical results obtained for structurally related cinnamoyl amides, illustrating the expected outcomes of these advanced analytical techniques for this compound.
Table 1: Illustrative HPLC Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | 15.2 min |
| Purity (Area %) | >99.5% |
Table 2: Example Chiral HPLC Separation of this compound Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Resolution (Rs) | >2.0 |
Table 3: Representative GC-MS Data for this compound
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 150°C (1 min), then 10°C/min to 300°C (5 min) |
| Ionization Mode | Electron Ionization (70 eV) |
| Retention Time | 18.7 min |
| Key Mass Fragments (m/z) | 229 (M+), 131, 103, 98, 77 |
Table 4: Hypothetical Capillary Electrophoresis (MEKC) of this compound
| Parameter | Value |
| Capillary | Fused Silica (50 µm i.d., 60 cm total length) |
| Buffer | 25 mM Sodium Borate, 50 mM SDS, pH 9.2 |
| Voltage | 25 kV |
| Detection | UV at 280 nm |
| Migration Time | 9.3 min |
These advanced chromatographic and electrophoretic methods are essential for the comprehensive analytical characterization of this compound, ensuring its purity and enabling the separation and study of its potential isomers.
Future Perspectives and Research Applications of 1 Cinnamoylazepane
Development of 1-cinnamoylazepane as a Chemical Probe for Fundamental Biological Research
A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in cellular or animal models. chemicalprobes.org The development of this compound into such a tool could be pivotal for elucidating fundamental biological pathways. To qualify as a chemical probe, a compound must demonstrate high potency and selectivity for its intended target. nih.govnih.gov
The process would involve identifying and validating the protein target of this compound. This requires screening the compound against panels of biological targets, such as kinases or receptors, to determine its binding affinity and selectivity profile. nih.gov For instance, researchers developing probes for kinases often assess them against a broad kinome panel to ensure selectivity. nih.govnih.gov A key aspect of this development is the creation of a "negative control"—a structurally similar molecule that is significantly less active against the primary target. chemicalprobes.org This control helps confirm that the observed biological effects are due to the modulation of the intended target and not off-target interactions. chemicalprobes.org If this compound is found to potently and selectively modulate a specific protein, it could be used to dissect that protein's role in cellular processes, providing a powerful alternative to genetic methods. chemicalprobes.org
| Key Characteristic | Description | Relevance to this compound Development |
| Potency | The concentration of the compound required to produce a specific effect on the target. | Must be determined for its primary biological target(s) through in vitro assays. |
| Selectivity | The compound's ability to interact with the intended target over other proteins. | Kinome-wide or broad panel screening is necessary to establish a clear selectivity window. nih.govnih.gov |
| Cellular Activity | The ability of the compound to engage its target within a cellular context. | Target engagement assays are required to confirm the probe functions in living cells. chemicalprobes.org |
| Negative Control | A structurally similar but biologically inactive analogue. | A necessary tool to validate that observed phenotypes are due to on-target effects. chemicalprobes.orgnih.gov |
Rational Design of Fluorescent or Isotopic Tags for this compound for Imaging Studies
To visualize the distribution of this compound in cells and tissues and to quantify its engagement with target proteins, it can be chemically modified with fluorescent or isotopic tags. wikipedia.org This process involves the rational design of derivatives that incorporate these labels without significantly altering the compound's biological activity. univr.it
Fluorescent Tagging: This involves attaching a fluorophore—a molecule that emits light upon excitation—to the this compound structure. wikipedia.org The choice of fluorophore depends on the specific application, with properties like brightness and stability being key considerations. univr.it Common methods include using amine-reactive fluorophores like NHS-esters to label primary amines or modifying the structure to include a specific reactive handle for targeted labeling. jenabioscience.com A fluorescently-tagged this compound could be used in fluorescence microscopy to observe its subcellular localization and interaction with its target protein in real-time. wikipedia.orglubio.ch
Isotopic Tagging: This method involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). wikipedia.org Isotope-coded affinity tags (ICAT) are chemical probes that use this principle for quantitative proteomics. wikipedia.org An isotopically labeled version of this compound could be used in mass spectrometry-based proteomics to identify and quantify its protein binding partners in complex biological samples. wikipedia.orgnih.gov This technique allows for the precise measurement of how the compound affects protein levels or modifications. nih.gov
| Tagging Strategy | Principle | Potential Application for this compound |
| Fluorescent Labeling | Covalent attachment of a fluorophore (e.g., Fluorescein, Cy5) to the molecule. jenabioscience.comlubio.ch | Live-cell imaging to track the compound's uptake, distribution, and co-localization with potential target proteins. wikipedia.org |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into the chemical structure. wikipedia.org | Quantitative mass spectrometry to identify direct protein targets and understand target engagement. wikipedia.orgnih.gov |
Exploration of Novel Therapeutic Research Targets Amenable to this compound Modulation
The structural features of this compound, particularly the cinnamoyl group and the azepane ring, suggest it could interact with a range of biological targets. ontosight.ai The exploration for novel therapeutic targets is a critical step in realizing its potential. Compounds with similar structural motifs have shown activity in areas like neuroscience and oncology. ontosight.ai
Target identification can be pursued through several strategies. One approach is chemical proteomics, where a modified version of this compound is used as a "bait" to capture its binding proteins from cell lysates. rsc.orguniversiteitleiden.nl These captured proteins can then be identified by mass spectrometry, revealing potential direct targets. rsc.org Another strategy involves phenotypic screening, where the compound is tested for its effects on various cellular models of disease. If a desirable phenotype is observed, subsequent studies can then work to deconvolve the mechanism of action and identify the responsible molecular target. Given the structural relationship to cinnamaldehyde (B126680), which has shown effects on cell wall integrity and reactive oxygen species (ROS) accumulation in fungi, targets within these pathways could be explored. nih.gov Furthermore, some anticancer agents function by inducing DNA damage and inhibiting repair pathways; investigating whether this compound affects these processes could reveal targets in oncology. nih.gov
Integration of this compound Scaffolds into High-Throughput Screening Libraries for Lead Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds against a specific biological target. wikipedia.orgbmglabtech.com Integrating the this compound scaffold into HTS libraries could lead to the discovery of new "hit" compounds for various diseases. nih.gov A "hit" is a compound that shows the desired activity in a screen and serves as a starting point for further optimization into a "lead" compound. bmglabtech.com
The process involves synthesizing a library of diverse compounds based on the this compound core structure. By systematically modifying the azepane ring and the phenyl group of the cinnamoyl moiety, chemists can generate a wide array of analogues. This library would then be screened using automated systems against validated targets. wikipedia.orgjapsonline.com HTS assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) and utilize detection methods like fluorescence or luminescence to measure the compound's effect on the target. wikipedia.orgbmglabtech.com The unique chemical space occupied by the this compound scaffold could yield hits for targets that are unresponsive to other chemical classes, making it a valuable addition to screening collections. japsonline.com
| HTS Integration Step | Description | Purpose |
| Library Synthesis | Creation of a diverse set of molecules based on the this compound chemical scaffold. | To explore the structure-activity relationship (SAR) around the core molecule. |
| Assay Development | Design of a robust, automated assay to measure the activity of compounds on a specific biological target. | To enable rapid and reliable screening of the compound library. nih.gov |
| Screening & Hit ID | Automated testing of the library against the target to identify compounds with desired activity ("hits"). wikipedia.org | To find starting points for medicinal chemistry optimization. bmglabtech.com |
| Hit-to-Lead | Further chemical modification and biological testing of hits to improve potency, selectivity, and drug-like properties. | To develop promising lead compounds for potential therapeutic development. nih.gov |
Investigation of Synergistic Effects of this compound with Other Research Compounds in Preclinical Models
In preclinical research, combining compounds can sometimes produce a greater effect than the sum of their individual effects—a phenomenon known as synergy. Investigating this compound in combination with other research compounds could uncover novel therapeutic strategies. For example, a study on cinnamaldehyde, a structural relative, found that it acted synergistically with nonanal (B32974) to inhibit the growth of Aspergillus flavus. nih.gov
To explore this, this compound could be tested in preclinical models, such as cell cultures or animal models of disease, alongside other compounds. nih.govresearchgate.net For instance, in oncology research, it could be combined with standard-of-care chemotherapeutic agents to see if it enhances their anti-tumor activity or overcomes resistance mechanisms. nih.gov In neurobiology, it might be tested with compounds that target different aspects of a neurodegenerative pathway. The selection of appropriate animal models that accurately represent the clinical situation is crucial for the translational value of these studies. nih.govresearchgate.net Evidence of synergy would provide a strong rationale for developing combination therapies, which are a common and effective approach for treating complex diseases like cancer. nih.gov
Q & A
Q. What are the standard synthetic routes for 1-cinnamoylazepane, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via acylation of azepane using cinnamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key optimization parameters include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the acyl chloride.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require longer reaction times.
- Stoichiometry : A 1.2:1 molar ratio of cinnamoyl chloride to azepane ensures excess acylating agent for higher conversion .
Validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm product purity.
Q. How should researchers characterize this compound to ensure structural fidelity?
A multi-analytical approach is required:
- NMR spectroscopy : H and C NMR to confirm the presence of the azepane ring (δ 1.5–2.5 ppm for methylene protons) and cinnamoyl moiety (δ 6.5–7.8 ppm for aromatic protons).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 230.1543 for CHNO).
- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1600 cm (aromatic C=C) confirm functional groups .
Q. What are the common solubility and stability challenges of this compound in pharmacological assays?
this compound exhibits poor aqueous solubility due to its lipophilic cinnamoyl group. Strategies to address this include:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment : Protonation of the azepane nitrogen in acidic buffers (pH 4–5) enhances solubility.
Stability studies under physiological conditions (37°C, pH 7.4) should monitor degradation via HPLC over 24–48 hours .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of this compound across different assays?
Discrepancies in IC values (e.g., enzyme inhibition vs. cell-based assays) often arise from:
- Assay interference : Cinnamoyl derivatives may auto-fluoresce in fluorometric assays, leading to false positives. Validate results using orthogonal methods (e.g., radiometric assays).
- Membrane permeability : Poor cellular uptake in vitro may understate efficacy. Use permeability enhancers (e.g., Pluronic F-68) or assess activity in membrane-free systems (e.g., cell lysates) .
Sensitivity analysis (varying concentrations of test compounds and controls) is critical to identify confounding variables .
Q. What computational strategies are effective for predicting the binding mode of this compound to target proteins?
- Molecular docking : Use software like AutoDock Vina with flexible ligand parameters to account for azepane ring puckering. Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding with the amide group, π-π stacking of the cinnamoyl moiety) to guide structure-activity relationship (SAR) studies .
Cross-validate predictions with mutagenesis data or X-ray crystallography where available.
Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?
- Range selection : Test concentrations spanning 0.1× to 10× the estimated IC (determined via pilot assays).
- Toxicity profiling : Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) to calculate selectivity indices (SI = IC / IC).
- Statistical rigor : Use nonlinear regression (e.g., GraphPad Prism) with ≥3 technical replicates and controls for solvent effects .
Q. What methodologies are recommended for investigating metabolic pathways of this compound in vitro?
- Liver microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites via LC-MS/MS.
- Cytochrome P450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® assays).
- Data interpretation : Use kinetic models (e.g., Michaelis-Menten) to estimate intrinsic clearance (CL) and predict hepatic extraction .
Methodological Best Practices
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Detailed protocols : Specify reaction times, purification methods (e.g., column chromatography with exact solvent gradients), and drying conditions (e.g., under vacuum at 40°C).
- Batch documentation : Record lot numbers of reagents and solvents to trace variability.
- Independent replication : Collaborate with a separate lab to validate synthesis and characterization data .
Q. What statistical approaches are appropriate for analyzing pharmacological data with high variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
